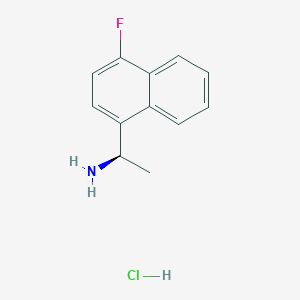
8-Hydroxypentadecanoic acid
Overview
Description
8-Hydroxypentadecanoic acid is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipid and Carbohydrate Metabolism
8-Hydroxypentadecanoic acid, specifically as ETC-1002, demonstrates a unique mechanism of action influencing cholesterol, fatty acid, and carbohydrate metabolism. It has shown efficacy in lowering low-density lipoprotein-cholesterol (LDL-C) and other lipids in patients with type 2 diabetes mellitus and hypercholesterolemia. This indicates its potential as a novel therapy for dyslipidemia and related metabolic disorders (Gutierrez et al., 2014).
DNA Damage and Repair Assessment
Studies have utilized 8-hydroxyguanine, a derivative of this compound, to assess DNA damage and repair mechanisms. This derivative serves as a biomarker for oxidative DNA damage, which is crucial in understanding the underlying mechanisms in diseases such as cancer and aging (Rodriguez et al., 2000).
Cardiac Imaging
In cardiac imaging, derivatives of this compound have been explored. For instance, modified fatty acids like this compound have been radiolabeled for potential use in myocardial imaging, showing promising results in biodistribution studies (Das et al., 2018).
Biosensors and Bioelectronics
The compound has been used in the development of biosensors for detecting oxidative DNA damage biomarkers, like 8-OH-dG. These biosensors, combining the properties of this compound derivatives with materials like graphene, show high sensitivity and potential for real-sample testing (Jia et al., 2015).
Molecular Target for Therapeutics
ETC-1002, a form of this compound, has been identified as a molecular target for regulating lipid and carbohydrate metabolism. It works by activating AMP-activated protein kinase and inhibiting ATP-citrate lyase, demonstrating potential for treating metabolic syndrome and cardiovascular diseases (Pinkosky et al., 2013).
properties
IUPAC Name |
8-hydroxypentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-8-11-14(16)12-9-6-7-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYZZUKIBSUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



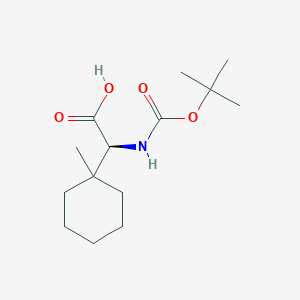
![(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8223057.png)
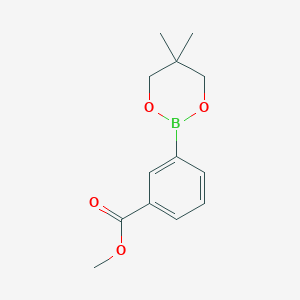

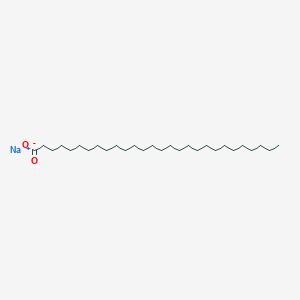
![N-(Biphenyl-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)
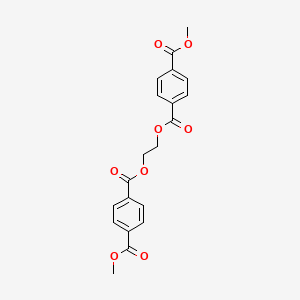
![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)
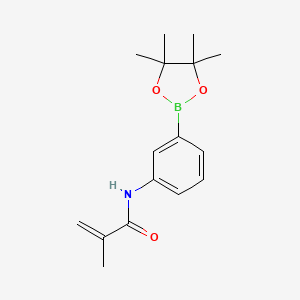
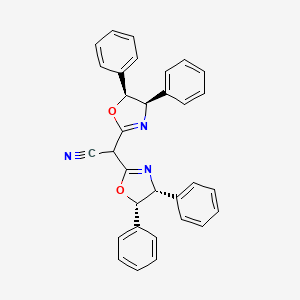

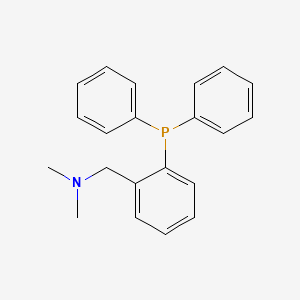
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
